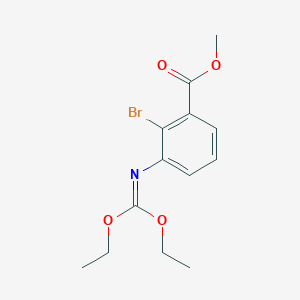
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a methyl benzoate derivative, followed by the introduction of the diethoxymethyleneamino group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the amino group can form bonds with different substrates, facilitating reactions that modify the structure and function of these substrates. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-3-methylbenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is unique due to the presence of the diethoxymethyleneamino group, which imparts distinct reactivity and potential applications compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C13H16BrNO4 |
|---|---|
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-(diethoxymethylideneamino)benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
SFACMWVDGUGHDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



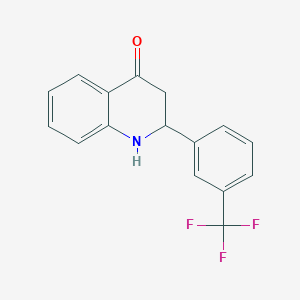
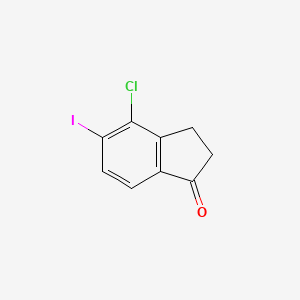
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
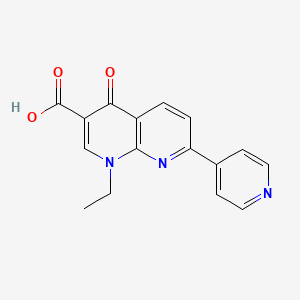

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)
![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)
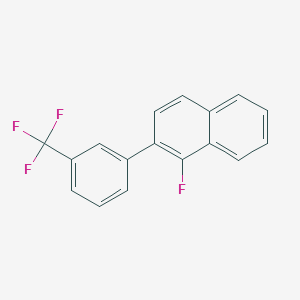

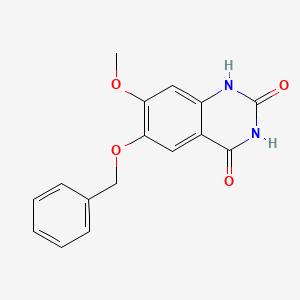
![3-[(Z)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B11837331.png)
